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This guide provides a comprehensive comparison of Sorafenib versus placebo, focusing on the

pivotal clinical trial data from the SHARP (Hepatocellular Carcinoma) and TARGET (Renal Cell

Carcinoma) studies. The information is intended for researchers, scientists, and professionals

in drug development to offer a detailed understanding of Sorafenib's efficacy and the

methodologies employed in its clinical evaluation.

Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from the SHARP and TARGET trials,

offering a clear comparison of Sorafenib's performance against placebo.

Table 1: Efficacy Outcomes in the SHARP Trial
(Advanced Hepatocellular Carcinoma)
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Endpoint
Sorafenib
(n=299)

Placebo
(n=303)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
10.7 months 7.9 months 0.69 (0.55 - 0.87) <0.001

Median Time to

Progression

(TTP)

5.5 months 2.8 months 0.58 (0.45 - 0.74) <0.001

Disease Control

Rate (DCR)
43% 32% - 0.002

Data sourced from the SHARP (Sorafenib Hepatocellular Carcinoma Assessment Randomized

Protocol) trial.[1][2][3][4]

Table 2: Efficacy Outcomes in the TARGET Trial
(Advanced Renal Cell Carcinoma)

Endpoint
Sorafenib
(n=451)

Placebo
(n=452)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

5.5 months 2.8 months 0.44 (0.35 - 0.55) <0.01

Median Overall

Survival (OS)*
17.8 months 15.2 months 0.88 (0.74 - 1.04) 0.146

Data sourced from the TARGET (Treatment Approaches in Renal Cancer Global Evaluation

Trial) study.[5] *The Overall Survival data in the TARGET trial was confounded by a high rate of

crossover from the placebo group to the Sorafenib group.

Experimental Protocols
The methodologies for the pivotal Phase III trials, SHARP and TARGET, are detailed below.

SHARP Trial (NCT00105443)
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The Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol (SHARP) was a

multinational, randomized, double-blind, placebo-controlled Phase III trial.[1][6]

Patient Population: The trial enrolled 602 patients with advanced hepatocellular carcinoma

who had not received prior systemic therapy.[1][4] Key inclusion criteria included:

Histologically or cytologically confirmed advanced HCC.[7]

Child-Pugh class A liver function.[1]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1][7]

At least one measurable, untreated lesion according to RECIST criteria.[7]

Life expectancy of at least 12 weeks.[1][7]

Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Sorafenib (400

mg twice daily) or a matching placebo.[1][2][7] Treatment was continued until radiological

and symptomatic progression.

Endpoints:

Primary Endpoints: Overall Survival (OS) and time to symptomatic progression.[2]

Secondary Endpoints: Time to radiologic progression (TTP) and disease control rate

(DCR).[2]

Tumor Assessment: Tumor response and progression were evaluated using the Response

Evaluation Criteria in Solid Tumors (RECIST).[7] RECIST defines response as follows:

Complete Response (CR): Disappearance of all target lesions.[8][9]

Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of

target lesions.[8][9]

Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of

target lesions or the appearance of new lesions.[8][9]
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Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient

increase to qualify for PD.[9]

Statistical Analysis: The primary analysis for OS and TTP was a stratified log-rank test. The

trial was designed to have 80% power to detect a 33% improvement in median OS.

TARGET Trial (NCT00088972)
The Treatment Approaches in Renal Cancer Global Evaluation Trial (TARGET) was a

multicenter, randomized, double-blind, placebo-controlled Phase III study.[5]

Patient Population: The study included 903 patients with advanced renal cell carcinoma who

had failed one prior systemic therapy.[10] Key inclusion criteria were:

Advanced or metastatic RCC.

Prior failure of at least one systemic therapy.

Measurable disease as per RECIST criteria.

Exclusion of patients with brain metastases or prior exposure to VEGF pathway inhibitors.

[5]

Treatment Regimen: Patients were randomized to receive either Sorafenib (400 mg twice

daily) or placebo.[10] A key feature of this trial was the allowance for patients in the placebo

arm to cross over to the Sorafenib arm upon disease progression.[10]

Endpoints:

Primary Endpoint: Overall Survival (OS).[5]

Secondary Endpoint: Progression-Free Survival (PFS).[11]

Tumor Assessment: Tumor response was assessed according to RECIST criteria.

Statistical Analysis: The primary analysis of OS was planned after a prespecified number of

events. The analysis of PFS was also a key endpoint. The statistical plan accounted for the

potential impact of patient crossover on the OS analysis.
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Mandatory Visualization
Sorafenib Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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